Methyl 6-amino-4-bromopicolinate
Description
Properties
IUPAC Name |
methyl 6-amino-4-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUJUSMGMFTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652032 | |
| Record name | Methyl 6-amino-4-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885326-88-5 | |
| Record name | Methyl 6-amino-4-bromo-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885326-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-4-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 6 Amino 4 Bromopicolinate
Bromination of Methyl 6-Aminopicolinate Precursors
The introduction of a bromine atom onto the pyridine (B92270) ring is a key step. The directing effects of the existing amino and methyl ester groups on the ring guide the position of the incoming bromine atom.
Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto aromatic rings. In the case of bromination, an electrophilic bromine species attacks the electron-rich pyridine ring. libretexts.orglibretexts.org The reactivity of the aromatic system can be enhanced by the presence of activating groups. youtube.com
For the bromination of activated aromatic rings like anilines and phenols, reagents such as bromine water can be used. youtube.com In less activated systems, a catalyst is often required to polarize the bromine molecule and increase its electrophilicity. libretexts.org A common method for the bromination of alkenes, alkynes, and aromatic amines utilizes potassium bromide in the presence of an oxidizing agent like orthoperiodic acid to generate the electrophilic bromine in situ. organic-chemistry.org This method is considered environmentally friendly as it avoids the use of molecular bromine. organic-chemistry.org
The general mechanism for electrophilic bromination involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org This is typically the slow, rate-determining step. libretexts.org In the subsequent fast step, a proton is removed from the intermediate to restore the aromaticity of the ring, resulting in the substituted product. libretexts.org
Controlling the position of bromination (regioselectivity) is critical in the synthesis of specifically substituted pyridines. The inherent electronic properties of the pyridine ring and the influence of existing substituents dictate the outcome of the reaction.
The pyridine ring is generally less reactive towards electrophilic substitution than benzene. However, the presence of activating groups, such as an amino group, can direct the incoming electrophile to specific positions. For instance, in aniline, the amino group directs bromination to the ortho and para positions. youtube.com
For pyridine N-oxides, highly regioselective halogenation can be achieved under mild conditions. nih.gov For example, C2-bromination of fused pyridine N-oxides has been reported using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.com This method avoids harsh reagents like elemental bromine. tcichemicals.com
Another approach to achieving regioselectivity involves the generation of pyridyne intermediates. rsc.org These highly reactive species can undergo subsequent reactions with nucleophiles to introduce two functional groups in a regioselective manner. rsc.org For instance, a 3,4-pyridyne intermediate can be generated and subsequently trapped to yield 2,3,4-trisubstituted pyridines. rsc.org
Specific Synthetic Routes to Methyl 6-Amino-4-bromopicolinate
Alternative Synthetic Pathways to Bromopicolinate Derivatives
While a direct, single-pot synthesis for this compound may not be widely documented, its synthesis can be envisaged through several alternative pathways involving the formation of bromopicolinate derivatives. These routes often involve either the bromination of a pre-functionalized picolinate (B1231196) ring or the construction of the pyridine ring from acyclic precursors.
One common strategy involves the electrophilic bromination of a suitable picolinate precursor. For instance, a closely related analog, methyl 4-bromo-6-methylpicolinate, is synthesized through the electrophilic bromination of methyl 6-methylpicolinate. This suggests a plausible route starting from methyl 6-aminopicolinate. However, the presence of the activating amino group can lead to challenges in selectivity and potential over-bromination, necessitating careful control of reaction conditions.
Another viable pathway involves the manipulation of functional groups on a pre-brominated pyridine core. A synthetic route could start from 4-aminopicolinic acid, which can be synthesized by the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group. umsl.edu The resulting 4-aminopicolinic acid would then require selective bromination at the 6-position and subsequent esterification.
Alternative approaches build the heterocyclic ring itself. A patent describes a method for preparing 6-(aryl)-4-aminopicolinates starting from non-pyridine precursors, specifically via the heating of 3-halo-6-(aryl)-4-iminotetrahydropicolinic acid esters. google.com This highlights the potential for constructing the desired substitution pattern from the ground up.
Furthermore, pathways involving nucleophilic substitution are also relevant. The synthesis of methyl 4-aminopicolinate has been achieved by reacting methyl 4-chloropicolinate with sodium azide, followed by hydrogenation of the resulting azido (B1232118) intermediate. prepchem.com A similar strategy could be adapted where a dibromo-picolinate ester undergoes selective displacement of one bromine atom with an amino group or its synthetic equivalent.
A summary of potential precursor strategies is presented below.
| Precursor Compound | Transformation | Resulting Intermediate | Reference |
| Methyl 6-aminopicolinate | Electrophilic Bromination | This compound | |
| Picolinic acid N-oxide | Nitration & Reduction | 4-aminopicolinic acid | umsl.edu |
| Methyl 4-chloropicolinate | Azidation & Reduction | Methyl 4-aminopicolinate | prepchem.com |
| Picloram | Catalytic Hydrogenation | 4-aminopicolinic acid | chemicalbook.com |
Reaction Conditions and Optimization in Synthesis
The successful synthesis of this compound hinges on the precise control and optimization of reaction conditions. Key parameters include solvent choice, temperature, catalyst systems, and reactant stoichiometry, all of which can significantly influence reaction outcomes, yield, and purity. numberanalytics.com
The choice of solvent and reaction temperature is critical, particularly in bromination and other functionalization steps on the pyridine ring. The bromination of pyridine derivatives has been explored in various solvents, including polar options like acetonitrile (B52724), dimethylformamide (DMF), and toluene. google.com For the bromination of methyl 6-methylpicolinate, a water-tetrahydrofuran (THF) mixture is used to improve the solubility of the brominating agent. The polarity of the solvent can stabilize charged intermediates formed during electrophilic aromatic substitution, influencing the reaction rate. cdnsciencepub.com
Temperature control is paramount for selectivity and minimizing side reactions. chegg.com The bromination of methyl 6-methylpicolinate is typically conducted at low temperatures (0–25°C) to prevent over-bromination. In contrast, gas-phase bromination of pyridine requires significantly higher temperatures, where the substitution pattern can be temperature-dependent; for example, bromination at 300°C can yield different isomers than at 500°C. researchgate.net The synthesis of related aminopicolinates has been performed at temperatures ranging from 40°C to 100°C, depending on the specific transformation. umsl.eduprepchem.com
The table below summarizes typical conditions for related transformations.
| Reaction Type | Solvent(s) | Temperature Range (°C) | Key Observation | Reference |
| Electrophilic Bromination | Water/THF | 0–25 | Minimizes side reactions. | |
| Pyridine Bromination | Acetonitrile, Toluene | 50–90 | Solvent choice impacts reaction. | google.com |
| Azide Displacement | DMF | 100 | High temperature for substitution. | prepchem.com |
| Catalytic Hydrogenation | Acetic Acid/Anhydride | Room Temperature | Mild conditions for reduction. | umsl.edu |
Catalysts play a central role in many of the key transformations required for synthesizing substituted picolinates. In pathways involving the reduction of a nitro group to form the amine functionality, palladium on activated carbon (Pd/C) is a commonly employed catalyst under a hydrogen atmosphere. umsl.educhemicalbook.com Similarly, the conversion of a chloro or azido group to an amine can be achieved via catalytic hydrogenation with a Pd/C catalyst. prepchem.com
For the bromination step, while it can be achieved with elemental bromine, Lewis acids or other catalysts can enhance the reaction. Studies have shown that pyridine and its corresponding pyridinium (B92312) salts can themselves catalyze aromatic bromination by activating the bromine molecule. cdnsciencepub.com
In more advanced synthetic strategies for constructing the picolinate ring system, novel heterogeneous catalysts have been developed. For example, a metal-organic framework, UiO-66(Zr)-N(CH2PO3H2)2, has been effectively used for the one-pot synthesis of picolinate derivatives under mild, ambient temperature conditions. nih.govrsc.org For pathways involving cross-coupling reactions to build the picolinate skeleton, palladium and copper catalysts are essential. Sonogashira couplings to form carbon-carbon bonds on the pyridine ring, for instance, often utilize a combination of a palladium complex like bis(triphenylphosphine)palladium(II) chloride and a copper(I) co-catalyst. umsl.edu
| Reaction Step | Catalyst System | Purpose | Reference |
| Nitro Group Reduction | 10% Pd/C, H₂ | Conversion of -NO₂ to -NH₂ | umsl.educhemicalbook.com |
| Azide Reduction | 10% Pd/C, H₂ | Conversion of -N₃ to -NH₂ | prepchem.com |
| Aromatic Bromination | Pyridinium Bromide | Activation of Bromine | cdnsciencepub.com |
| Picolinate Synthesis | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ring Formation | nih.govrsc.org |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | C-C Bond Formation | umsl.edu |
The precise control of reactant ratios is fundamental to achieving the desired product while minimizing the formation of impurities. In the synthesis of brominated picolinates, the stoichiometry of the brominating agent is a key variable. For the synthesis of methyl 4-bromo-6-methylpicolinate, a slight excess of bromine (1.1–1.5 equivalents) is used to ensure complete conversion of the starting material. However, in other systems, using a sub-stoichiometric amount of the brominating agent, such as 0.4 to 0.9 equivalents of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), is preferred to avoid the formation of di-brominated and other side products. google.com The optimal stoichiometry often represents a balance between maximizing yield and maintaining high selectivity. General principles of reaction optimization confirm that reactant concentration directly influences reaction rates and the potential for side reactions.
Yield Optimization and Purification Techniques
Purification of the final compound and intermediates is critical for removing unreacted starting materials, reagents, and side products. A common technique for aminopicolinic acids involves precipitation by pH adjustment. For example, after hydrogenation, the reaction mixture can be filtered, and the filtrate adjusted to an acidic pH (e.g., pH=3) to precipitate the aminopicolinic acid product, which can then be collected by filtration. chemicalbook.com
Chromatographic methods are also extensively used. Cation-exchange chromatography, using a resin like Dowex 50X8, has proven effective for purifying aminopyridine derivatives. nih.gov This method separates the desired amino-containing product from non-basic impurities.
Standard workup procedures often involve removing the solvent in vacuo, followed by liquid-liquid extraction to separate the product from water-soluble or organic-soluble impurities. prepchem.com Final purification is frequently achieved through recrystallization from a suitable solvent or solvent mixture, such as ether or acetonitrile, to obtain the product with high purity. prepchem.comgoogle.com In some cases, purification involves heating the crude product in a specific solvent like DMF, followed by controlled cooling to induce crystallization, and subsequent collection by filtration. google.com
Reactivity and Derivatization of Methyl 6 Amino 4 Bromopicolinate
Transformations Involving the Bromine Moiety
The carbon-bromine bond is the most reactive site for the derivatization of the molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom on the pyridine (B92270) ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The viability of these reactions is enhanced by the electron-deficient nature of the pyridine ring.
Reaction with Amines and Thiols
Methyl 6-amino-4-bromopicolinate is expected to react with primary and secondary amines, as well as thiols, to form the corresponding 4-amino and 4-thioether derivatives. These reactions typically proceed under basic conditions, which serve to deprotonate the incoming nucleophile, increasing its reactivity. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of 4-halopyridines supports this transformation. The reaction conditions often involve heating the reactants in a polar aprotic solvent.
| Nucleophile | Typical Conditions | Product Type |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat | Methyl 6-amino-4-(dialkylamino)picolinate |
| Thiol (RSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), Heat | Methyl 6-amino-4-(alkylthio)picolinate |
Displacement with Other Nucleophiles
Beyond amines and thiols, other nucleophiles can also displace the bromine atom. These can include alkoxides and cyanides. For instance, reaction with sodium methoxide in methanol would be expected to yield the 4-methoxy derivative. The success of these reactions depends on the nucleophilicity of the reagent and the reaction conditions employed.
Cross-Coupling Reactions at the Bromine Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of this compound is well-suited for such transformations.
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds. In this reaction, this compound can be coupled with various aryl or heteroaryl boronic acids (or their corresponding esters) in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance, which is crucial given the presence of the amino and ester groups on the substrate.
| Boronic Acid (Ar-B(OH)₂) | Palladium Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Methyl 6-amino-4-phenylpicolinate |
| Heteroarylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Methyl 6-amino-4-(heteroaryl)picolinate |
Stille Coupling with Organotin Reagents
The Stille coupling offers another avenue for carbon-carbon bond formation, utilizing organostannane reagents. This compound can react with aryl, heteroaryl, or vinyl stannanes, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a notable drawback of this method. The reaction is tolerant of a wide range of functional groups, similar to the Suzuki coupling.
| Organotin Reagent (Ar-Sn(Alkyl)₃) | Palladium Catalyst | Solvent | Product Type |
|---|---|---|---|
| Aryltributylstannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Toluene, Dioxane, DMF | Methyl 6-amino-4-arylpicolinate |
| Vinyltributylstannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Toluene, Dioxane, DMF | Methyl 6-amino-4-vinylpicolinate |
Other Palladium-Catalyzed Cross-Couplings
The bromine atom at the C-4 position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-deficient nature of the pyridine ring, further influenced by the ester group, facilitates the initial oxidative addition step, a key process in many catalytic cycles. wikipedia.org
Prominent examples of such transformations applicable to this substrate include the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (e.g., a boronic acid or ester) and is widely used to form biaryl structures. For substrates like 4-amino-2-bromopyridine, Suzuki reactions have been successfully conducted, indicating the feasibility for the title compound. rsc.orgacs.org
Heck Coupling: This reaction forms a substituted alkene through the coupling of the bromopicolinate with an alkene in the presence of a base.
Sonogashira Coupling: This method creates a carbon-carbon bond between the C-4 position of the picolinate (B1231196) and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
These reactions provide powerful tools for elaborating the core structure of this compound, introducing diverse functional groups and building molecular complexity.
Pathways (e.g., Carbometalation vs. Transmetalation)
The predominant mechanistic pathway for palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi couplings involves a catalytic cycle centered around a transmetalation step. wikipedia.orgnobelprize.org This cycle can be generalized as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide. This is a crucial step for assembling the two coupling partners on the metal. youtube.com
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst. youtube.com
An alternative, though less common, pathway in related catalytic processes is carbometalation . This involves the addition of an organopalladium species across a carbon-carbon multiple bond (alkyne or alkene). While central to the Heck reaction mechanism (carbopalladation followed by β-hydride elimination), the transmetalation pathway is the key distinguishing step in couplings that utilize pre-formed organometallic reagents like those in Suzuki or Negishi reactions.
Ligand and Additive Effects
The outcome of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligands and additives. organic-chemistry.org
Ligands: Phosphine-based ligands are commonly employed and play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.
Bulky, electron-rich ligands , such as those from the Buchwald S-Phos or X-Phos families, are often effective in promoting the oxidative addition and reductive elimination steps, leading to higher reaction yields and turnover numbers, especially with challenging substrates. nih.gov
The choice of ligand can also influence stereochemical outcomes. For instance, in couplings involving Z-alkenyl halides, the ligand on the palladium catalyst is the primary factor dictating the extent of Z-to-E isomerization. organic-chemistry.org
Additives: A base is typically required as an additive, particularly in Suzuki-Miyaura couplings. The base activates the organoboron species, facilitating transmetalation. Common bases include carbonates (Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base and solvent can significantly impact reaction rates and yields. researchgate.net In some cases involving substrates with basic nitrogen centers, such as aminopyridines, reactions can proceed even in the absence of an added external base, as the substrate itself can act as a ligand or influence the reaction pH. rsc.org
Table 1: Influence of Ligands and Additives in Palladium-Catalyzed Cross-Couplings
| Component | Type | Function/Effect | Example |
|---|---|---|---|
| Ligand | Bulky, Electron-Rich Phosphines | Stabilizes Pd(0), promotes oxidative addition and reductive elimination. | S-Phos, X-Phos, P(o-Tol)₃ |
| Ligand | Bidentate Phosphines | Can enhance catalyst stability and influence regioselectivity. | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
| Additive | Inorganic Base | Activates organoboron reagent for transmetalation in Suzuki coupling. | K₃PO₄, Na₂CO₃, Cs₂CO₃ |
| Additive | Co-catalyst | Facilitates transmetalation in Sonogashira coupling. | Copper(I) Iodide (CuI) |
Metalation and Subsequent Electrophilic Quenching
Beyond cross-coupling at the C-Br bond, the pyridine ring of this compound can potentially be functionalized through C-H activation via metalation. This strategy involves deprotonation of one of the ring's C-H bonds with a strong base, creating a nucleophilic organometallic intermediate that can then be "quenched" by reacting with an electrophile.
The regioselectivity of metalation on a substituted pyridine ring is influenced by the electronic and directing effects of the existing substituents. The amino and ester groups on the target molecule are powerful directing groups. However, direct lithiation of pyridines with common organolithium bases (like n-BuLi) can be complicated by competitive nucleophilic addition to the electron-deficient ring. nih.gov
To circumvent this, alternative metalating agents such as sodium alkyls (e.g., n-BuNa) have been developed. These bases have been shown to selectively deprotonate pyridines at the C-4 position, avoiding nucleophilic addition side reactions. nih.gov The resulting 4-sodiopyridine intermediate can then react with a range of electrophiles, including:
Alkyl halides for alkylation.
Aldehydes and ketones to form alcohols.
Carbon dioxide to yield carboxylic acids.
This metalation-capture approach offers a complementary method to cross-coupling for introducing substituents at specific positions on the pyridine core. nih.gov
Reactions at the Amino Group
The exocyclic amino group at the C-6 position is a key functional handle for derivatization. Its nucleophilic character allows for a variety of chemical transformations.
Oxidation and Reduction of the Amino Functionality
Oxidation: The amino group on a pyridine ring can undergo oxidation, though the specific outcome depends on the reagent used.
Oxidation with peracids (e.g., m-CPBA) can lead to the formation of nitroso or nitro derivatives, or potentially N-oxides at the pyridine ring nitrogen, with selectivity being an issue. nih.gov
Other oxidizing agents might lead to oxidative dimerization, forming azo compounds that link two picolinate units. nih.govacs.org The presence of other reactive sites, such as the electron-rich pyridine ring itself, means that controlling selectivity can be challenging. nih.gov
Reduction: The amino group itself is in a reduced state and is generally stable to typical reducing conditions. Catalytic hydrogenation, for example, would more likely lead to the reduction of the pyridine ring to a piperidine, a reaction known for aminopyridines, rather than transformation of the amino group itself. acs.org
Acylation and Alkylation of the Amino Group
The nucleophilic nitrogen of the 6-amino group readily reacts with electrophilic carbon species, making acylation and alkylation primary pathways for derivatization.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base results in the formation of the corresponding amide derivatives. This transformation is often used to protect the amino group or to introduce new functional moieties.
Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. nih.govnih.gov Depending on the reaction conditions and stoichiometry, this can lead to the formation of secondary or tertiary amines. Selective mono-alkylation can sometimes be achieved, but overalkylation to the tertiary amine or even the quaternary pyridinium (B92312) salt (if the ring nitrogen is alkylated) is a potential side reaction that must be controlled. Protecting the amino group, for instance via acylation, can be a strategy to achieve selective modification at other positions before restoring the amino functionality.
Table 2: Summary of Reactions at the Amino Group
| Reaction Type | Reagent Class | Product Functional Group |
|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Oxidation | Peracids, Oxidizing Agents | Nitroso, Nitro, Azo |
Compound Index
Diazotization and Subsequent Transformations
The primary aromatic amino group in this compound can be converted to a diazonium salt, which is a highly useful intermediate for introducing a wide range of functional groups onto the pyridine ring. The process of converting a primary amine to its diazonium salt is known as diazotization. lkouniv.ac.in This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures. lkouniv.ac.in
The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions. These transformations are valuable for synthesizing various substituted picolinate derivatives that would be difficult to prepare by other means.
Some of the key transformations involving diazonium salts include:
Sandmeyer Reaction : This reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group (CN) using a copper(I) salt as a catalyst. wikipedia.orgnih.gov For instance, treatment of the diazonium salt with cuprous chloride or cuprous bromide would yield the corresponding 6-chloro- or 6-bromo-4-bromopicolinate derivative. masterorganicchemistry.com
Balz-Schiemann Reaction : This reaction is a specific method for introducing a fluorine atom onto the aromatic ring. wikipedia.org The diazonium salt is converted to a more stable diazonium tetrafluoroborate, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgacs.org
Gattermann Reaction : A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder and a mineral acid to introduce a halogen. lkouniv.ac.in
These reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse array of substituted pyridine compounds.
Modifications of the Methyl Ester Group
The methyl ester group of this compound is another key site for chemical modification. It can undergo several transformations to produce a range of picolinic acid derivatives.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-amino-4-bromopicolinic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed and typically involves treating the ester with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidification. google.comrsc.org This transformation is often a crucial step in the synthesis of biologically active molecules where the carboxylic acid functionality is required for activity or for further derivatization, such as amide bond formation. acs.org
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the steric and electronic properties of the ester group, which can influence the compound's solubility, reactivity, and biological activity.
The methyl ester can be directly converted to an amide by reaction with an amine, a process known as aminolysis. This reaction is typically carried out by heating the ester with the desired amine. The resulting amides are often important intermediates or final products in pharmaceutical synthesis. For example, coupling with L-glutamate esters has been used to create complex molecules with potential anticancer properties. acs.org
The ester group can be reduced to a primary alcohol, (6-amino-4-bromopyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides another route for further functionalization of the molecule, as the resulting alcohol can undergo a variety of reactions, such as oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic attack. The substituents on the ring—the amino group, the bromine atom, and the methyl ester—further modulate this reactivity.
Electrophilic Aromatic Substitution : The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the strongly activating amino group at the 6-position can facilitate electrophilic attack. The directing effects of the existing substituents will determine the position of substitution.
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. wikipedia.orgnih.gov The bromine atom at the 4-position is a good leaving group, making this position a prime site for nucleophilic attack. The rate of these reactions can be enhanced by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. wikipedia.org Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. youtube.com
The interplay of these reactive sites makes this compound a valuable building block in organic synthesis, allowing for the construction of a wide range of functionalized pyridine derivatives.
Interactive Data Tables
Table 1: Transformations of the Amino Group via Diazotization
| Reaction Name | Reagents | Product Functional Group |
| Sandmeyer (Chlorination) | NaNO₂, HCl; CuCl | -Cl |
| Sandmeyer (Bromination) | NaNO₂, HBr; CuBr | -Br |
| Sandmeyer (Cyanation) | NaNO₂, H₂SO₄; CuCN | -CN |
| Balz-Schiemann | NaNO₂, HBF₄; heat | -F |
| Gattermann | NaNO₂, HCl; Cu powder | -Cl |
Table 2: Modifications of the Methyl Ester Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis (Saponification) | NaOH or LiOH, then H⁺ | -COOH |
| Transesterification | R'OH, H⁺ or base catalyst | -COOR' |
| Direct Aminolysis | R'R''NH | -CONR'R'' |
| Reduction | LiAlH₄ | -CH₂OH |
Electrophilic Aromatic Substitution on Picolinate Derivatives
Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. In the context of picolinate derivatives, the synthesis of brominated compounds like this compound often involves the direct bromination of an electron-rich precursor. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the pyridine ring.
The amino group (-NH2) is a strong activating group and directs electrophiles to the ortho and para positions. The ester group (-COOCH3), being an electron-withdrawing group, is deactivating. The synthesis of a closely related isomer, methyl 6-amino-5-bromopyridine-2-carboxylate, provides a clear example of this process. In this synthesis, the precursor Methyl 6-aminopyridine-2-carboxylate is treated with bromine in chloroform. The amino group at position 6 directs the incoming bromine electrophile to the adjacent ortho position (position 5).
The reaction proceeds as follows:
Reactant : Methyl 6-aminopyridine-2-carboxylate
Reagent : Bromine (Br2) dissolved in chloroform
Conditions : Stirred at room temperature for an extended period (e.g., 40 hours).
Product : Methyl 6-amino-5-bromopyridine-2-carboxylate
This transformation highlights the powerful directing effect of the amino group in electrophilic substitution on the pyridine ring. The kinetics of bromination for 2-aminopyridines indicate that the heterocyclic compounds react in their free base form rsc.org. The development of regioselective electrophilic aromatic bromination is a significant focus in synthetic chemistry due to the utility of aryl bromides as intermediates nih.gov.
| Reactant | Reagent | Solvent | Key Outcome |
| Methyl 6-aminopyridine-2-carboxylate | Bromine (Br₂) | Chloroform | Formation of Methyl 6-amino-5-bromopyridine-2-carboxylate |
Functionalization of Methyl Groups on Pyridine Ring Systems
The compound this compound does not possess a methyl group directly attached to the pyridine ring. The "methyl" designation in its name refers to the methyl ester moiety (-COOCH3). Therefore, reactions involving the functionalization of a methyl group on the pyridine ring system are not applicable to this specific molecule.
However, the functional groups that are present on the molecule—the 6-amino group and the 2-methyl ester—exhibit their own characteristic reactivity.
Amino Group Reactivity : The 6-amino group is nucleophilic and can undergo a variety of reactions typical for primary aromatic amines. msu.edu These include diazotization, acylation, and alkylation. The nucleophilicity of an amino group is a measure of how rapidly it can react in nucleophilic substitution reactions and is related to its basicity. libretexts.org For instance, the amino group can be modified using reagents like 2-iminothiolane to introduce new functional groups. nih.gov
Methyl Ester Reactivity : The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, a reaction demonstrated on related picolinate structures.
| Functional Group | Potential Reaction Type | Reagents/Conditions | Potential Product |
| 6-Amino Group | Acylation | Acetyl chloride | N-acetylated derivative |
| 2-Methyl Ester | Hydrolysis | NaOH (aq) | 6-Amino-4-bromopicolinic acid |
| 2-Methyl Ester | Reduction | Lithium aluminum hydride | (6-Amino-4-bromopyridin-2-yl)methanol |
Heteroaromatic Swapping Reactions
"Heteroaromatic swapping" is a term that can describe advanced molecular editing techniques to exchange an aromatic ring within a molecule for a heteroaromatic one. chemrxiv.org More broadly in synthetic practice, it can encompass reactions that replace a substituent on a heteroaromatic ring with a new aromatic or heteroaromatic moiety. For this compound, the bromine atom at the 4-position is the key handle for such transformations, primarily through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a prominent example of this type of reaction. This method facilitates the "swapping" of the bromine atom for a wide variety of aryl or vinyl groups. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent (e.g., an arylboronic acid). For a structurally related compound, Methyl 4-bromo-6-methylpicolinate, the bromine at the 4-position is established as being reactive under Suzuki-Miyaura conditions.
A typical Suzuki-Miyaura reaction protocol for a bromo-picolinate derivative would involve:
Substrate : this compound
Coupling Partner : An arylboronic acid (Ar-B(OH)₂)
Catalyst : A palladium source, such as Pd(PPh₃)₄
Base : An inorganic base, such as K₂CO₃ or Na₂CO₃
Solvent : A mixture of an organic solvent and water (e.g., dioxane/H₂O)
This reaction would yield a Methyl 6-amino-4-aryl-picolinate derivative, effectively swapping the bromine atom for a new aryl group and demonstrating a powerful method for molecular derivatization.
| Reaction Name | Key Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Bromo-picolinate, Arylboronic acid | Palladium catalyst, Base | 4-Aryl-picolinate derivative |
Applications in Advanced Chemical Research
Role as a Synthetic Intermediate for Bioactive Molecules
Methyl 6-amino-4-bromopicolinate serves as a crucial starting material or intermediate in the synthesis of various bioactive molecules. guidechem.com The bromine atom, for instance, provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents to the pyridine (B92270) core.
In the realm of pharmaceutical development, the utility of brominated heterocyclic building blocks is well-established. guidechem.com These compounds are instrumental in the discovery and synthesis of novel therapeutic agents.
The structure of this compound makes it an ideal building block for the synthesis of more complex molecules in drug discovery. The picolinate (B1231196) framework is a common feature in many biologically active compounds, and the presence of the amino and bromo substituents allows for the systematic modification of the molecule to explore structure-activity relationships.
While direct examples of the use of this compound in the synthesis of specific complex drugs are not extensively detailed in publicly available literature, the synthetic strategies employed for related brominated picolinates highlight its potential. For instance, related compounds are used in the synthesis of biaryl mannoside FimH inhibitors, which have potential applications in treating urinary tract infections. guidechem.com
| Starting Material | Reaction Type | Resulting Moiety | Potential Therapeutic Application |
| Brominated Picolinate | Suzuki-Miyaura Coupling | Biaryl Picolinate | Anti-infectives |
| Brominated Picolinate | Buchwald-Hartwig Amination | Amino-aryl Picolinate | Kinase Inhibitors |
Enzyme inhibitors are a critical class of therapeutic agents used to treat a wide range of diseases. The synthesis of potent and selective enzyme inhibitors often relies on the use of versatile chemical precursors. While specific studies detailing the use of this compound as a precursor for enzyme inhibitors are limited, the broader class of brominated picolinates has been shown to be valuable in this context. For example, methyl 6-bromopicolinate has been utilized in the development of inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov The synthesis involves leveraging the bromo substituent for further chemical modifications to achieve the desired inhibitory activity. nih.gov This suggests a strong potential for this compound to serve a similar role in the development of novel enzyme inhibitors.
| Precursor Scaffold | Target Enzyme Class | Synthetic Strategy |
| Brominated Picolinate | Metallo-β-lactamases | Stille Coupling, Rosenmund-von Braun reaction |
| Aminopyridine derivatives | Myeloperoxidase | Urea formation |
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. nih.gov The ability to synthesize diverse heterocyclic scaffolds is therefore of paramount importance in medicinal chemistry. Brominated pyridines, such as this compound, are key players in this field. They serve as precursors for a variety of heterocyclic systems through reactions that exploit the reactivity of the bromine atom, such as palladium-catalyzed cross-coupling reactions.
A study on the synthesis of novel inhibitors for Mycobacterium tuberculosis utilized a related compound, methyl 6-bromo-3-chloropyridine-2-carboxylate, to generate a range of chloropicolinate amides and urea derivatives, demonstrating the utility of such scaffolds in creating diverse molecular libraries for biological screening.
The development of new pesticides and herbicides is essential for modern agriculture. The picolinate chemical class has a proven track record in this area, with several successful commercial products. googleapis.com
Aminopicolinates, a class of compounds to which this compound belongs, have been investigated for their herbicidal properties. googleapis.comgoogle.com Patents in this field describe the synthesis of various 4-aminopicolinates and their use as herbicides. googleapis.comgoogle.com The synthetic routes often involve the modification of the pyridine ring to optimize herbicidal activity against specific weeds while maintaining crop safety. While direct evidence of this compound's inclusion in a commercial pesticide or herbicide is not available, its structural motifs are consistent with those found in active agrochemical compounds.
| Picolinate Derivative Class | Agrochemical Application | Mode of Action (Example) |
| 4-Aminopicolinates | Herbicides | Synthetic Auxins |
| 6-Aryl-4-aminopicolinates | Herbicides | Synthetic Auxins |
Agrochemical Development
Catalytic Applications in Organic Synthesis
The structure of this compound is intrinsically suited for applications in catalysis, primarily through its role as a precursor to sophisticated ligand systems. The presence of multiple heteroatoms (two nitrogen atoms and two oxygen atoms) offers several potential coordination sites, making it an excellent candidate for the synthesis of transition metal complexes that can act as catalysts in a variety of organic transformations.
Ligand Precursor in Metal Complexation
This compound serves as a foundational scaffold for the design of novel ligands for metal complexation. The aminopicolinate framework is a well-established motif in coordination chemistry. The pyridine nitrogen, the nitrogen of the amino group, and the carbonyl oxygen of the ester group can all act as donor atoms to coordinate with a central metal ion. This multidentate character allows for the formation of stable chelate rings, which can enhance the stability and catalytic activity of the resulting metal complex.
The synthesis of such complexes typically involves the reaction of the ligand precursor with a suitable metal salt. pvpcollegepatoda.orgnih.gov The specific coordination mode can be influenced by the choice of metal, the reaction conditions, and the steric and electronic properties of the ligand itself. While extensive research on metal complexes derived specifically from this compound is not widely documented, the principles of coordination chemistry suggest its strong potential for forming complexes with metals like palladium, copper, iron, ruthenium, and iridium. mdpi.comnih.govresearchgate.net These complexes could find applications in cross-coupling reactions, hydrogenation, and oxidation catalysis.
| Potential Donor Atoms | Possible Coordination Mode | Potential Metal Ions | Resulting Chelate Ring Size |
|---|---|---|---|
| Pyridine Nitrogen, Amino Nitrogen | Bidentate (N,N) | Pd(II), Cu(II), Pt(II) | 5-membered |
| Pyridine Nitrogen, Carbonyl Oxygen | Bidentate (N,O) | Ru(II), Rh(I), Ir(III) | 5-membered |
| Amino Nitrogen, Carbonyl Oxygen | Bidentate (N,O) | Fe(II/III), Co(II) | 6-membered |
Support for Heterogeneous Catalysis
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing a homogeneous catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily filtered and reused. This compound is an excellent candidate for this approach due to its functional groups that allow for covalent attachment to various supports.
The bromine atom on the pyridine ring is particularly useful for immobilization. It can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with supports functionalized with boronic acids or terminal alkynes. Alternatively, the amino group can be used to form amide or imine bonds with supports containing carboxylic acid or aldehyde functionalities, respectively. Supports such as silica (B1680970), polymers, graphene oxide, and covalent organic frameworks (COFs) can be utilized. researchgate.netrsc.orgmdpi.com Once the ligand is anchored, it can be metalated to generate the active heterogeneous catalyst, combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous ones. acs.orgresearchgate.net
| Functional Group | Reaction Type | Support Material | Linkage Type |
|---|---|---|---|
| 4-Bromo | Suzuki Coupling | Silica-B(OH)₂ | C-C Bond |
| 6-Amino | Amidation | Polymer-COOH | Amide Bond |
| 4-Bromo | Sonogashira Coupling | Graphene Oxide-Alkyne | C-C Bond |
| 6-Amino | Imine Condensation | Functionalized COF-CHO | Imine Bond |
Materials Science Applications
The reactivity of this compound extends beyond catalysis into the realm of materials science, where it can be employed as a key building block for specialty chemicals and functional polymers.
Specialty Chemical Production (e.g., Dyes, Pigments)
The aminopyridine core of this compound is a chromophore found in various classes of dyes and pigments. The primary amino group is a strong auxochrome, which can intensify the color and shift the absorption wavelength of the molecule. This amino group can be readily diazotized and coupled with electron-rich aromatic compounds (such as phenols or anilines) to produce intensely colored azo dyes. researchgate.netgoogle.com The specific hue of the resulting dye can be tuned by modifying the coupling partner. Furthermore, aminopyridine derivatives are used as precursors in the synthesis of more complex dye structures, including those for dyeing keratin fibers and other specialized applications. google.com The presence of the bromine atom and the methyl ester group offers additional sites for modification to fine-tune properties like solubility, lightfastness, and affinity for specific substrates. nih.gov
Polymeric Derivatives for Functional Materials
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers. The bromine atom and the amino group provide two distinct reactive sites for polymerization reactions.
For instance, the bromine atom can participate in metal-catalyzed polycondensation reactions. Suzuki polycondensation (reacting with a diboronic acid) or Stille polycondensation (reacting with a distannane) would lead to the formation of conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Alternatively, the amino group can undergo condensation with diacyl chlorides to form polyamides or with diepoxides to form epoxy resins. dntb.gov.ua The resulting polymers would incorporate the functional picolinate moiety into the polymer backbone, which could be used for subsequent metal coordination or post-polymerization modification. nih.gov This approach allows for the creation of materials with tailored properties, such as enhanced thermal stability, specific binding capabilities, or catalytic activity. nih.govrsc.org
| Reactive Site | Co-monomer Type | Polymerization Method | Resulting Polymer Class |
|---|---|---|---|
| 4-Bromo | Aromatic Diboronic Acid | Suzuki Polycondensation | Conjugated Polymer |
| 6-Amino | Diacyl Chloride | Step-Growth Polymerization | Polyamide |
| 4-Bromo | Aromatic Distannane | Stille Polycondensation | Conjugated Polymer |
| 6-Amino | Diepoxide | Step-Growth Polymerization | Epoxy Resin |
Computational Chemistry and Modeling in Research
In modern chemical research, computational modeling is a powerful tool for predicting molecular properties and guiding experimental design, especially for novel or sparsely studied compounds like this compound. nih.gov Various computational techniques can provide valuable insights into its behavior and potential applications. mdpi.com
Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure (such as HOMO/LUMO energy levels), and spectroscopic properties (e.g., NMR and IR spectra). mdpi.com This information is fundamental for understanding its reactivity. For example, calculating the electron density at different positions can predict the most likely sites for electrophilic or nucleophilic attack.
In the context of catalysis, molecular docking and molecular dynamics simulations can model the coordination of this compound with different metal centers. weizmann.ac.il These simulations can predict the most stable geometries of the resulting metal complexes and provide insight into the mechanism of catalytic reactions. nih.gov For materials science applications, computational methods can predict the properties of polymers derived from this monomer, such as their conformational preferences, electronic band gaps, and mechanical properties. This predictive power allows researchers to screen potential applications and prioritize synthetic efforts, accelerating the discovery of new functional materials and catalysts. nih.gov
| Computational Method | Predicted Properties and Insights |
|---|---|
| Density Functional Theory (DFT) | Optimized 3D structure, HOMO/LUMO energies, charge distribution, simulated IR/NMR spectra. |
| Molecular Docking | Preferred binding modes and affinities with metal ions or biological targets. |
| Molecular Dynamics (MD) | Conformational flexibility, stability of metal complexes, interaction with solvent molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of potential biological activity based on molecular descriptors. |
Mechanistic Investigations of Reactions
The structure of this compound is well-suited for the investigation of reaction mechanisms, particularly in the realm of heterocyclic chemistry. The interplay of its electronic and steric properties provides a platform to study the intricacies of reaction pathways, transition states, and the influence of substituents on reactivity.
One key area of application is in the study of nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the methyl ester group, makes it susceptible to nucleophilic attack. The bromine atom at the 4-position acts as a leaving group, and its displacement by various nucleophiles can be monitored to understand the kinetics and thermodynamics of the reaction. The amino group at the 6-position exerts a significant electronic influence, modulating the reactivity of the ring and providing a spectroscopic handle for tracking the progress of reactions.
Researchers can utilize this compound to probe the finer details of reaction mechanisms, such as the formation of Meisenheimer complexes, the role of solvent polarity, and the catalytic effects of phase-transfer agents. By systematically varying the nucleophile and reaction conditions, a detailed picture of the potential energy surface of the reaction can be constructed.
Table 1: Mechanistic Insights from Reactions involving this compound
| Reaction Type | Mechanistic Aspect Investigated | Role of this compound |
| Nucleophilic Aromatic Substitution | Influence of electron-donating groups on reaction rate | The amino group's effect on the stability of the intermediate |
| Cross-Coupling Reactions | Oxidative addition and reductive elimination steps | Substrate to probe catalyst efficiency and ligand effects |
| Halogen Dance Rearrangement | Migration of the bromine atom | Starting material to study the conditions inducing rearrangement |
Regioselectivity Predictions and Analysis
Regioselectivity, the preference for a reaction to occur at one position over another, is a cornerstone of modern synthetic chemistry. This compound is an excellent substrate for studying and predicting the regioselectivity of electrophilic and nucleophilic reactions on a substituted pyridine ring.
The existing substituents on the pyridine ring direct incoming reagents to specific positions. For instance, in electrophilic aromatic substitution reactions, the powerful activating and ortho-, para-directing effect of the amino group at position 6 would compete with the deactivating and meta-directing nature of the methyl ester at position 2. This electronic tug-of-war makes the prediction of the reaction's outcome a non-trivial task, providing a valuable case study for computational and experimental chemists.
In the context of metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the bromine atom at the 4-position is the primary site of reaction. However, the potential for C-H activation at other positions on the ring allows for the study of catalyst selectivity. By fine-tuning ligands and reaction conditions, researchers can favor one reaction pathway over another, and this compound serves as a model system for developing new, highly regioselective catalytic systems.
Table 2: Regioselectivity in Reactions of this compound
| Reaction | Predicted Major Product | Rationale |
| Nitration | Substitution at the 3- or 5-position | Directed by the interplay of the amino and ester groups |
| Suzuki Coupling | Substitution at the 4-position | Replacement of the bromine atom by the boronic acid partner |
| Directed Ortho-Metalation | Metalation at the 5-position | The directing effect of the amino group |
Biosynthetic Pathway Elucidation and Design
The pyridine scaffold is a key structural motif in a vast array of natural products, including many pyridine alkaloids with significant biological activities. While this compound itself is not a known natural product, its structure can be used in several ways to study and engineer the biosynthesis of these complex molecules.
Isotopically labeled versions of this compound can be synthesized and fed to microorganisms or plant cell cultures that are known to produce pyridine alkaloids. By tracing the incorporation of the labeled atoms into the final natural products, researchers can gain valuable insights into the sequence of enzymatic reactions that constitute the biosynthetic pathway.
Furthermore, this compound can be used as a synthetic building block to prepare non-natural analogs of natural products. By introducing this substituted pyridine core into a biosynthetic pathway through synthetic biology approaches, it may be possible to generate novel compounds with improved or entirely new biological activities. This process, often referred to as "mutasynthesis," allows for the exploration of the substrate tolerance of biosynthetic enzymes and the creation of new chemical diversity.
Table 3: Application in Biosynthetic Studies
| Application Area | Specific Use of this compound | Information Gained |
| Pathway Elucidation | As an isotopically labeled feeding precursor | Identification of intermediates and enzymatic steps |
| Mutasynthesis | As a "unnatural" building block | Probing enzyme substrate specificity |
| Enzyme Inhibition Studies | As a potential inhibitor of biosynthetic enzymes | Understanding enzyme active site and mechanism |
Advanced Spectroscopic and Analytical Characterization in Research Contexts
NMR Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 6-amino-4-bromopicolinate. Both ¹H and ¹³C NMR are utilized to confirm the substitution pattern of the pyridine (B92270) ring and the presence of the methyl ester and amino functionalities.
In a typical ¹H NMR spectrum of this compound, the aromatic protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that are consistent with the assigned substitution. The protons at positions 3 and 5 of the pyridine ring would be expected to appear as singlets in the aromatic region of the spectrum due to the adjacent substituents. The chemical shift of the methyl group of the ester function would typically be observed as a singlet in the upfield region, around 3.8-4.0 ppm. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy provides further confirmation of the carbon framework. The spectrum would show distinct signals for each of the six carbon atoms of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating amino group, as well as the methyl ester. The carbonyl carbon of the ester would be expected to resonate in the downfield region, typically around 165-175 ppm.
NMR spectroscopy is also crucial for monitoring the progress of reactions involving this compound. By taking periodic NMR spectra of the reaction mixture, researchers can track the disappearance of starting materials and the appearance of product signals, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Table 1: Representative ¹H NMR Data for a Substituted Pyridine Analog
| Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic CH | 7.50 - 8.22 | Doublet |
| Amino (-NH₂) | 6.50 (broad) | Singlet |
| Methyl Ester (-OCH₃) | 3.90 | Singlet |
Note: This data is representative of a similar class of compounds and serves for illustrative purposes. Actual chemical shifts for this compound may vary.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to deduce the molecular formula of the compound with a high degree of confidence.
For this compound (C₇H₇BrN₂O₂), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The presence of bromine is readily identified by the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum separated by two mass units (M and M+2), providing a clear signature for the presence of a single bromine atom in the molecule.
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion would be compared to the calculated theoretical value to confirm the identity of the compound. For a related compound, methyl 5-bromo-7-azaindole-6-carboxylate, the molecular ion [M+H]⁺ was validated at m/z 271.9842.
Table 2: Expected Mass Spectrometric Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ | 229.9745 | 231.9725 |
| [M+H]⁺ | 230.9823 | 232.9802 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds.
Key expected absorptions include:
N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic ring and the methyl group, usually observed between 2850 and 3100 cm⁻¹.
C=O stretching vibration of the ester carbonyl group, which is a strong and sharp absorption band typically found in the range of 1700-1750 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine ring, which give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.
C-O stretching vibrations of the ester group, which would show absorptions in the 1000-1300 cm⁻¹ range.
C-Br stretching vibration , which would appear in the fingerprint region, typically below 800 cm⁻¹.
In situ IR spectroscopy can also be employed to monitor reaction progress by tracking the appearance and disappearance of key functional group absorptions.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of this compound. Column chromatography, often utilizing silica (B1680970) gel as the stationary phase and a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) as the mobile phase, is a standard method for isolating the compound from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final product. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is commonly employed. The compound is detected using a UV detector, typically at a wavelength where the pyridine ring exhibits strong absorbance. A pure sample of this compound would show a single major peak in the chromatogram, and the purity is often reported as a percentage of the total peak area. Purity levels of greater than 99% are typically achievable and are often required for subsequent biological or material science applications.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, obtaining single crystals of suitable quality would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
